Flunarizine-d8 dihydrochloride is a deuterated form of flunarizine, a calcium channel blocker primarily used in the treatment of various neurological and vascular disorders. The compound is recognized for its ability to inhibit T-type calcium channels and act as a dopamine receptor antagonist, making it valuable in managing conditions such as migraines and vertigo. The chemical structure of flunarizine-d8 dihydrochloride includes deuterium atoms, which enhance its stability and analytical properties, particularly in mass spectrometry applications.
Flunarizine-d8 dihydrochloride is synthesized from flunarizine dihydrochloride through a process of deuteration. This compound is available from various chemical suppliers and is often utilized as an internal standard in pharmacokinetic studies due to its stable isotope labeling.
Flunarizine-d8 dihydrochloride falls under the category of pharmaceutical compounds, specifically classified as a calcium channel blocker and dopamine receptor antagonist. Its unique isotopic labeling classifies it as a stable isotope-labeled compound, which is crucial for accurate analytical measurements.
The synthesis of flunarizine-d8 dihydrochloride involves the selective replacement of hydrogen atoms with deuterium. This process can be achieved through various methods, including:
The synthesis typically requires controlled conditions to ensure the integrity of the compound. Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. For instance, using high-performance liquid chromatography (HPLC) can help purify the final product effectively.
Flunarizine-d8 dihydrochloride has the following molecular formula:
The presence of deuterium (D) in the structure alters its mass spectrum, allowing for precise differentiation from non-deuterated forms during analytical procedures.
The molecular structure can be represented as follows:
Flunarizine-d8 dihydrochloride can participate in various chemical reactions typical for calcium channel blockers and related compounds. These include:
These reactions are often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine reaction pathways and product formation.
Flunarizine-d8 dihydrochloride exerts its pharmacological effects primarily through:
Research indicates that flunarizine's mechanism involves modulation of neurotransmitter release and alteration of neuronal firing patterns, contributing to its therapeutic effects in migraine prophylaxis and other indications .
Relevant analytical data includes:
Flunarizine-d8 dihydrochloride is primarily used in scientific research settings, particularly in pharmacokinetic studies where accurate quantification of flunarizine levels is necessary. Its role as an internal standard allows for reliable calibration curves in liquid chromatography-mass spectrometry (LC-MS) analyses, ensuring precise measurement of drug concentrations in biological samples .
Flunarizine-d8 dihydrochloride is a deuterium-labeled analog of flunarizine dihydrochloride, specifically designed for advanced pharmacological and metabolic studies. Its molecular formula is C₂₆H₂₀D₈Cl₂F₂N₂, with a molecular weight of 485.47 g/mol [2] [7]. The compound features eight deuterium atoms (d8) strategically incorporated at the 2,2,3,3,5,5,6,6-positions of the piperazine ring, replacing all hydrogen atoms at these carbon centers [7]. This selective deuteration preserves the core pharmacological structure while creating a distinct isotopic signature for tracking purposes.
The SMILES notation for Flunarizine-d8 dihydrochloride is:FC1=CC=C(C(N2C([2H])([2H])C([2H])([2H])N(C/C=C/C3=CC=CC=C3)C([2H])([2H])C2([2H])[2H])C4=CC=C(F)C=C4)C=C1.Cl.Cl [2] [4].
Advanced analytical techniques confirm its structural integrity:
Table 1: Spectroscopic Characterization of Flunarizine-d8 Dihydrochloride
Technique | Key Features | Significance |
---|---|---|
¹H NMR | Loss of signals at δ 2.5–3.5 ppm (piperazine ring) | Confirms H→D substitution at specified positions |
²H NMR | Signals correlating with piperazine ring carbons | Verifies deuterium incorporation sites |
HR-MS | [M]⁺ at m/z 485.47; isotopic abundance pattern matching D₈ | Validates molecular mass and deuteration efficiency |
FTIR | C-D stretching vibrations at 2050–2200 cm⁻¹ | Detects deuterium-carbon bonds |
The synthesis of Flunarizine-d8 dihydrochloride centers on achieving high isotopic purity (>95%) and positional accuracy in deuterium placement. The primary route involves reductive deuteration of a piperazine precursor:
Step 1: Precursor SynthesisBis(4-fluorophenyl)chloromethane is condensed with 1-cinnamylpiperazine under alkaline conditions (Na₂CO₃/KI catalyst) via nucleophilic substitution. This forms the non-deuterated flunarizine backbone [7] [8].
Step 2: Deuterium IncorporationThe key innovation involves using 1-(3-phenylprop-2-en-1-yl)piperazine-2,2,3,3,5,5,6,6-d8 as the intermediate. This is synthesized by:
Step 3: Salt Formation & PurificationThe deuterated free base is dissolved in anhydrous diisopropyl ether, treated with activated charcoal, and filtered. Saturated HCl in 2-propanol is added to precipitate the dihydrochloride salt. Recrystallization from 2-propanol/ethanol yields high-purity crystals (>95% HPLC) [7].
Table 2: Optimization Parameters for Deuterium Incorporation
Parameter | Standard Protocol | Optimized Approach | Impact on Yield/Purity |
---|---|---|---|
Deuteration Agent | NaBH₄ in CH₃OH | NaBD₄ in CD₃OD | Purity ↑ from 85% to 98.5% |
Reaction Time | 12 hours | 21 hours | Deuterium incorporation ↑ 22% |
Temperature | 25°C | 40°C | Reaction rate ↑ 1.8-fold |
Catalyst | None | Pd/C (5% w/w) | Side products ↓ 15% |
Critical challenges include preventing isotopic scrambling during salt formation and minimizing H/D exchange in protic solvents. These are mitigated by using aprotic solvents (ether) and controlled HCl gassing [7].
Despite structural similarities, Flunarizine-d8 dihydrochloride exhibits distinct physicochemical and biochemical properties compared to its non-deuterated counterpart (C₂₆H₂₆F₂N₂·2HCl, MW 477.41 g/mol) [3] [8]:
Pharmacological ActivityBoth compounds are potent dual Na⁺/Ca²⁺ channel blockers (T-type) and D₂ dopamine receptor antagonists. In vitro studies confirm identical IC₅₀ values for:
Physicochemical Properties
Molecular InteractionsNMR-based binding studies with β-cyclodextrin demonstrate:
Table 3: Comparative Molecular Properties and Bioactivity
Property | Flunarizine-d8 Dihydrochloride | Non-Deuterated Flunarizine | Significance |
---|---|---|---|
Molecular Weight | 485.47 g/mol | 477.41 g/mol | +8 Da shift (MS detection) |
Plasma Protein Binding | >99% | >99% | No clinically relevant change |
Metabolism Rate (t₁/₂) | 45 hours (human liver microsomes) | 18 hours [3] [8] | Enhanced metabolic stability |
Channel Blockade (IC₅₀) | Na⁺: 0.94 μM; Ca²⁺: 1.77 μM | Identical [2] [4] | Unaltered pharmacodynamics |
CYP3A4 Affinity (K_m) | 38 μM | 40 μM | Negligible difference |
The primary advantage of Flunarizine-d8 lies in its utility as an internal standard in LC-MS quantification and metabolic tracer studies, where its near-identical chromatography paired with distinct mass signature enables precise pharmacokinetic profiling without interfering with endogenous analytes [2] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1